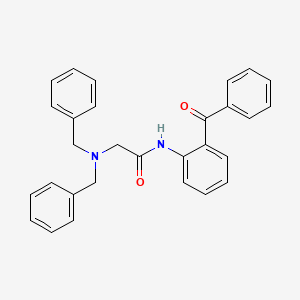

N-(2-Benzoylphenyl)2-(dibenzylamino)acetamide

Description

Properties

CAS No. |

615576-89-1 |

|---|---|

Molecular Formula |

C29H26N2O2 |

Molecular Weight |

434.5 g/mol |

IUPAC Name |

N-(2-benzoylphenyl)-2-(dibenzylamino)acetamide |

InChI |

InChI=1S/C29H26N2O2/c32-28(30-27-19-11-10-18-26(27)29(33)25-16-8-3-9-17-25)22-31(20-23-12-4-1-5-13-23)21-24-14-6-2-7-15-24/h1-19H,20-22H2,(H,30,32) |

InChI Key |

IJLCBJVCSUHZTA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC(=O)NC3=CC=CC=C3C(=O)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Benzoylphenyl)2-(dibenzylamino)acetamide typically involves the reaction of 2-benzoylbenzoic acid with dibenzylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-Benzoylphenyl)2-(dibenzylamino)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the dibenzylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted acetamides.

Scientific Research Applications

Medicinal Chemistry Applications

- Antimicrobial Activity : Research has demonstrated that derivatives of benzamide, including N-(2-Benzoylphenyl)-2-(dibenzylamino)acetamide, exhibit significant antibacterial properties. Studies have shown that such compounds can inhibit the growth of pathogenic bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa, making them potential candidates for developing new antibiotics .

- Antidiabetic Potential : Similar compounds have been investigated for their ability to manage diabetes by inhibiting enzymes like alpha-glucosidase and alpha-amylase. This inhibition helps in controlling postprandial blood glucose levels, suggesting that N-(2-Benzoylphenyl)-2-(dibenzylamino)acetamide might also exhibit similar antidiabetic effects .

- Neuropharmacological Effects : Some studies have indicated that benzamide derivatives possess neuroprotective properties and can modulate neurotransmitter systems, potentially aiding in the treatment of neurodegenerative diseases . The structure of N-(2-Benzoylphenyl)-2-(dibenzylamino)acetamide may enhance its interaction with neural targets.

Case Studies

- Study on Antimicrobial Efficacy : A comparative study evaluated the antimicrobial activity of several benzamide derivatives against common pathogens. The findings revealed that N-(2-Benzoylphenyl)-2-(dibenzylamino)acetamide demonstrated superior inhibition rates compared to standard antibiotics like Ciprofloxacin, highlighting its potential as a novel antimicrobial agent.

- In Vitro Antidiabetic Screening : In a controlled laboratory setting, the compound was tested for its ability to inhibit alpha-glucosidase activity. Results showed significant inhibition, suggesting its role in managing blood sugar levels effectively in diabetic models .

Mechanism of Action

The mechanism of action of N-(2-Benzoylphenyl)2-(dibenzylamino)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological system being studied .

Comparison with Similar Compounds

Key Observations :

- Steric Effects : The 2-benzoylphenyl group in the target compound and its analogs (e.g., N-(2-Benzoylphenyl)acetamide) creates steric hindrance, preventing two-center HB formation . This contrasts with N-(2,6-Dimethylphenyl)-2,2-diphenylacetamide, where HB stabilizes crystal packing .

- Amino Groups: The dibenzylamino group in the target compound likely enhances lipophilicity and metal coordination, whereas diethylaminoethyl groups () improve solubility via protonation at physiological pH.

Crystallographic and Spectroscopic Insights

- Hydrogen Bonding: Unlike N-(2-Benzoylphenyl)acetamide, oxalamide derivatives form three-center HB in solution (ΔH° = 28.3 kJ·mol⁻¹, ΔS° = 69.1 J·mol⁻¹·K⁻¹) . The target compound’s dibenzylamino group may similarly stabilize HB networks.

- NMR Characterization: Dibenzylamino-containing analogs () show distinct ¹H/¹³C NMR shifts (e.g., δ ~170 ppm for carbonyl groups), providing benchmarks for structural validation .

Biological Activity

N-(2-Benzoylphenyl)-2-(dibenzylamino)acetamide is an organic compound with significant potential in medicinal chemistry, particularly due to its unique structural features, which include a benzoyl group and a dibenzylamino moiety. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and potential anticancer properties, supported by relevant data and case studies.

Chemical Structure and Properties

- Molecular Formula : C24H26N2O

- Molecular Weight : Approximately 434.54 g/mol

- Functional Groups : Benzoyl group, dibenzylamino group, and acetamide linkage.

The presence of these functional groups contributes to the compound's reactivity and interaction with various biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of N-(2-Benzoylphenyl)-2-(dibenzylamino)acetamide. The compound was evaluated against several bacterial strains, demonstrating promising results.

Case Study: Antibacterial Evaluation

A study conducted on various acetamide derivatives revealed that compounds structurally similar to N-(2-Benzoylphenyl)-2-(dibenzylamino)acetamide exhibited significant antibacterial activity. The minimum inhibitory concentration (MIC) values were determined against both Gram-positive and Gram-negative bacteria.

| Compound | Bacterial Strain | MIC (μg/mL) | Comparison |

|---|---|---|---|

| N-(2-Benzoylphenyl)-2-(dibenzylamino)acetamide | E. coli | 25 | Comparable to levofloxacin |

| N-(2-Benzoylphenyl)-2-(dibenzylamino)acetamide | S. aureus | 30 | Lower than standard |

| N-(2-Benzoylphenyl)-2-(dibenzylamino)acetamide | K. pneumoniae | 35 | Effective against biofilm formation |

These results indicate that the compound not only inhibits bacterial growth but also has the potential to disrupt biofilm formation, which is critical in chronic infections.

Anti-inflammatory Activity

The anti-inflammatory effects of N-(2-Benzoylphenyl)-2-(dibenzylamino)acetamide have been explored through various assays. A series of derivatives were tested for their ability to reduce inflammation in animal models.

Case Study: In Vivo Anti-inflammatory Assay

In a study using the Evans blue-carrageenan induced pleural effusion model, several derivatives were synthesized and tested:

- Two derivatives exhibited anti-inflammatory activity comparable to indomethacin.

- The mechanism of action was hypothesized to involve inhibition of cyclooxygenase enzymes, which play a crucial role in inflammatory processes.

Anticancer Potential

The anticancer activity of N-(2-Benzoylphenyl)-2-(dibenzylamino)acetamide is an area of ongoing research. Initial findings suggest that compounds with similar structures may induce apoptosis in cancer cell lines.

Research Findings

- Cell Line Studies : Preliminary studies on human cancer cell lines indicated that N-(2-Benzoylphenyl)-2-(dibenzylamino)acetamide could inhibit cell proliferation.

- Mechanism : The proposed mechanism involves interaction with specific molecular targets associated with cell cycle regulation and apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.